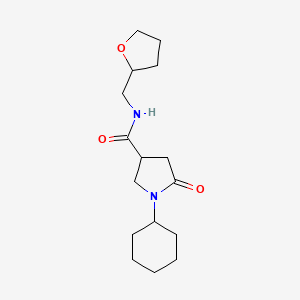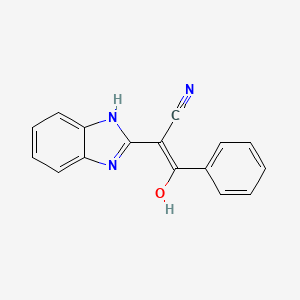
LMPTP Inhibitor 1 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 μM LMPTP-A .
Molecular Structure Analysis
The molecular structure of LMPTP Inhibitor 1 dihydrochloride is represented by the formula C28H38Cl2N4O. It has a molecular weight of 517.53 . The compound appears as a solid and its color ranges from light yellow to yellow .Physical And Chemical Properties Analysis
LMPTP Inhibitor 1 dihydrochloride is a solid substance with a light yellow to yellow color . It is soluble in DMSO (≥ 64 mg/mL) and water (50 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C, sealed, and away from moisture .Scientific Research Applications
Insulin Resistance and Diabetes Management
LMPTP Inhibitor 1 dihydrochloride has been investigated for its ability to combat insulin resistance, a hallmark of type 2 diabetes. By inhibiting low molecular weight protein tyrosine phosphatase (LMPTP), this compound enhances insulin signaling pathways, leading to improved glucose uptake in cells. Researchers have demonstrated its efficacy in cellular models, such as HepG2 cells, by promoting glucose consumption and mitigating insulin resistance .
Obesity and Metabolic Disorders
Obesity often accompanies insulin resistance, and LMPTP Inhibitor 1 dihydrochloride holds promise as a therapeutic agent. By targeting LMPTP, it may help regulate glucose homeostasis, reduce adipose tissue inflammation, and improve overall metabolic health. Further studies are needed to explore its impact on obesity-related complications .
Cancer Therapy
Protein tyrosine phosphatases play a role in cancer progression, and LMPTP is no exception. Inhibiting LMPTP could potentially disrupt cancer cell growth and metastasis. Researchers are investigating whether LMPTP Inhibitor 1 dihydrochloride can be harnessed as an adjunct therapy in cancer treatment .
Autoimmune Disorders
Given the involvement of LMPTP in autoimmune diseases, this inhibitor may hold therapeutic value. By modulating immune responses, it could potentially alleviate symptoms in conditions like rheumatoid arthritis, multiple sclerosis, and lupus. However, clinical trials are necessary to validate its efficacy .
Neurological Disorders
Although less explored, LMPTP inhibition has implications for neurological health. Researchers have linked LMPTP to neuroinflammation and neurodegenerative diseases. Investigating LMPTP Inhibitor 1 dihydrochloride’s effects on neuronal function and neuroprotection is an exciting avenue for future research .
Cardiovascular Health
Insulin resistance and cardiovascular diseases often intersect. By improving insulin sensitivity, LMPTP Inhibitor 1 dihydrochloride may indirectly benefit heart health. Its impact on endothelial function, vascular inflammation, and atherosclerosis warrants further investigation .
Mechanism of Action
Target of Action
The primary target of LMPTP Inhibitor 1 Dihydrochloride is the low molecular weight protein tyrosine phosphatase (LMPTP) . LMPTP is a class II protein tyrosine phosphatase encoded by the ACP1 gene . It is expressed as two isoforms, LMPTP-A and LMPTP-B, that arise from alternative splicing . LMPTP Inhibitor 1 Dihydrochloride exhibits potent inhibitory activity with an IC50 value of 0.8 μM for LMPTP-A .
Mode of Action
LMPTP Inhibitor 1 Dihydrochloride selectively inhibits the activity of LMPTP-A . It enhances the phosphorylation of the insulin receptor (IR) in human HepG2 hepatocytes . This interaction with its target leads to an increase in insulin signaling, which is typically countered by protein tyrosine phosphatases that dephosphorylate and inactivate the insulin receptor .
Biochemical Pathways
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride affects the insulin signaling pathway . When the insulin receptor is activated by insulin, it autophosphorylates and induces several signaling cascades, including the phosphoinositide 3-kinase (PI3K)–AKT pathway . By inhibiting LMPTP, LMPTP Inhibitor 1 Dihydrochloride prevents the dephosphorylation and inactivation of the insulin receptor, thereby enhancing insulin signaling .
Pharmacokinetics
It is mentioned that lmptp inhibitor 1 dihydrochloride is orally bioavailable
Result of Action
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride leads to an increase in insulin signaling . This results in improved glucose tolerance and decreased fasting insulin levels in diabetic mice, without affecting body weight . It is suggested that LMPTP Inhibitor 1 Dihydrochloride could be beneficial for treating type 2 diabetes .
Future Directions
The future directions of LMPTP Inhibitor 1 dihydrochloride research are promising. It has been found to be orally bioavailable and has shown potential in reversing diabetes in obese mice . Further investigation into this compound is warranted, with the long-term goal of advancing an LMPTP inhibitor to clinical trials in humans .
properties
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJMPCNLMSGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)

![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)


![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697214.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2697215.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)
![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)
